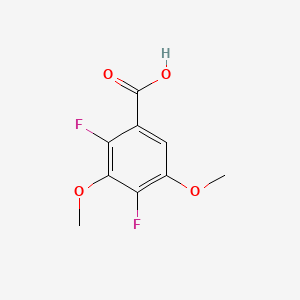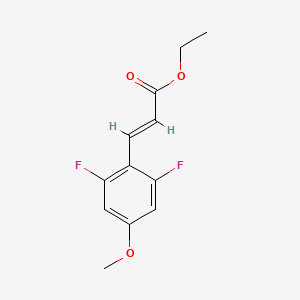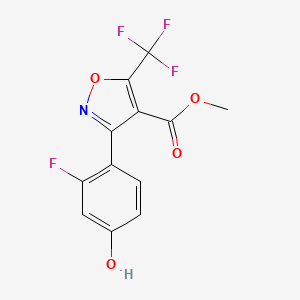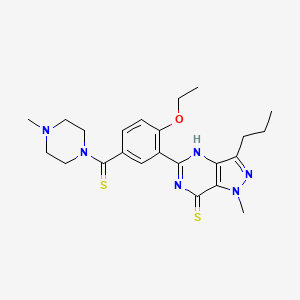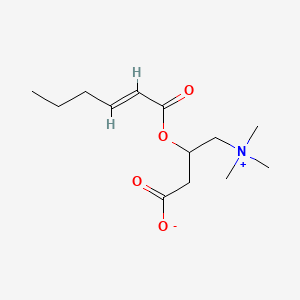
2-Hexenoylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexenoylcarnitine is an O-acylcarnitine.
Aplicaciones Científicas De Investigación
1. Cancer Research and Drug Evaluation
2-Hexenoylcarnitine has been implicated in cancer research, particularly in the development and characterization of patient-derived tumor xenograft (PDX) models. PDX models are essential for preclinical drug evaluation, biomarker identification, and the study of personalized medicine strategies. They retain the principal histologic and genetic characteristics of their donor tumor, making them predictive of clinical outcomes (Hidalgo et al., 2014).
2. Metabolic Studies in Dairy Cows
Research involving this compound also extends to veterinary science, specifically in dairy cows. A study aimed to characterize muscle and blood serum acylcarnitine profiles in dairy cows, observing the effects of dietary supplementation with conjugated linoleic acids (CLA). This study highlights the role of this compound in the metabolism of dairy cows, providing insights into their nutritional management (Yang et al., 2019).
3. Role in Metabolic Diseases
This compound has been studied in the context of metabolic diseases. For instance, targeting xenobiotic receptors such as PXR and CAR, which are implicated in energy metabolism and the pathogenesis of metabolic diseases, has been suggested. This research indicates the potential role of this compound in managing conditions like obesity and type 2 diabetes (Gao & Xie, 2012).
4. Neuroprotective and Neurological Applications
Studies have also explored the neuroprotective effects of this compound. It has shown potential in the treatment of various neurological diseases. This research underscores the diverse roles of acylcarnitines in brain health, including lipid synthesis, gene modulation, mitochondrial function enhancement, and cholinergic neurotransmission (Jones, McDonald, & Borum, 2010).
5. Predictive Biomarkers in Type 2 Diabetes
In medical research, this compound has been investigated as a potential early biomarker for type 2 diabetes. A study indicated that a panel of acylcarnitines, which includes this compound, could predict the risk of developing type 2 diabetes, suggesting its role in mitochondrial lipid dysregulation (Sun et al., 2016).
6. Understanding Xenobiotic Detoxification
This compound is relevant in understanding the detoxification of environmental chemicals (xenobiotics). Research focusing on nuclear receptors like PXR and CAR, which regulate genes involved in xenobiotic detoxification, is crucial for comprehending how this compound functions in this process (Maglich et al., 2002).
Propiedades
Número CAS |
99452-58-1 |
|---|---|
Fórmula molecular |
C13H23NO4 |
Peso molecular |
257.33 |
Nombre IUPAC |
3-[(E)-hex-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H23NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+ |
Clave InChI |
JUAQYRSUSCWTQK-BQYQJAHWSA-N |
SMILES |
CCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Sinónimos |
Hexenoylcarnitine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



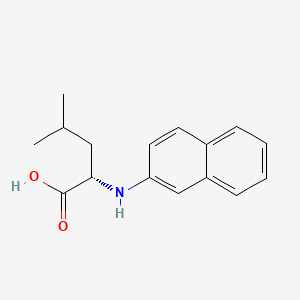

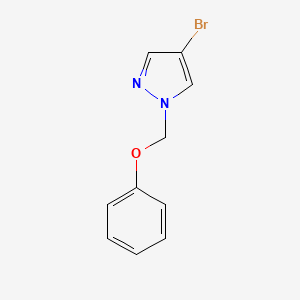
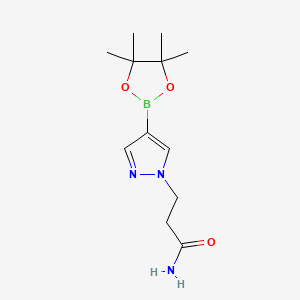
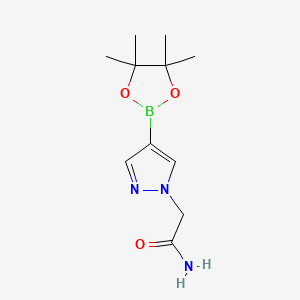
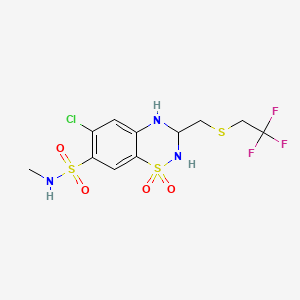
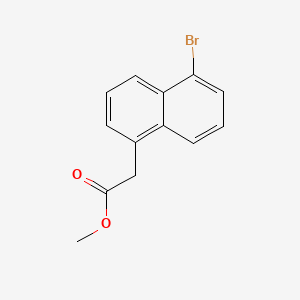
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)
